molecular formula C25H24N2O2S B2372628 2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide CAS No. 850917-08-7

2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide

Cat. No.: B2372628
CAS No.: 850917-08-7
M. Wt: 416.54
InChI Key: KKOWACIAHDMMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide is a complex organic compound that features a phenoxy group, an indole moiety, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thioether Formation: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether-indole intermediate with phenoxyacetic acid or its derivatives under amide coupling conditions, often using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the carbonyl group to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The thioether linkage and phenoxy group may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-(p-tolyl)acetamide
  • 2-phenyl-N-(p-tolyl)acetamide
  • 2-phenylsulfanyl-N-(p-tolyl)acetamide

Uniqueness

2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide is unique due to the presence of the indole moiety and thioether linkage, which are not commonly found together in similar compounds. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-18-11-13-19(14-12-18)24-25(21-9-5-6-10-22(21)27-24)30-16-15-26-23(28)17-29-20-7-3-2-4-8-20/h2-14,27H,15-17H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOWACIAHDMMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)COC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.